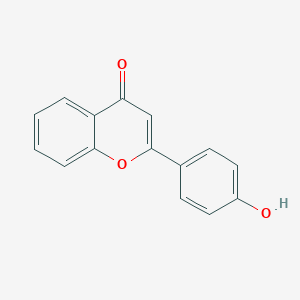

4'-Hydroxyflavanone

説明

Overview of Flavonoids and their Subclasses

Flavonoids are polyphenolic compounds characterized by a fifteen-carbon (C6-C3-C6) skeleton. wikipedia.org This structure consists of two benzene (B151609) rings (A and B) linked by a three-carbon chain that typically forms a heterocyclic ring (C). wikipedia.orgresearchgate.net The variations in this basic structure, particularly in the heterocyclic C-ring, give rise to the different subclasses of flavonoids. nih.govmdpi.com

Classification of Flavonoids: Flavones, Flavonols, Flavanones, Isoflavones, Chalcones, Aurones, Anthocyanidins

The major subclasses of flavonoids are distinguished by the oxidation state and substitution patterns of the C-ring. mdpi.comencyclopedia.pub

Flavones: Possess a double bond between carbons 2 and 3 and a ketone group at carbon 4 of the C-ring. nih.govnih.gov

Flavonols: Are structurally similar to flavones but have a hydroxyl group at the 3-position. encyclopedia.pubnih.gov

Flavanones: Have a saturated C-ring with a ketone at carbon 4. encyclopedia.pubnih.gov

Isoflavones: Differ from other flavonoids in that the B-ring is attached to the C-ring at the 3-position instead of the 2-position. wikipedia.orgnih.gov

Chalcones: Are open-chain flavonoids where the C-ring is not closed. nih.govencyclopedia.pub

Aurones: Feature a five-membered heterocyclic ring. semmelweis.hu

Anthocyanidins: Are the aglycones of anthocyanins and possess a flavylium (B80283) (2-phenylchromenylium) ion skeleton. wikipedia.orgencyclopedia.pub

General Structural Characteristics of Flavonoids

The fundamental flavonoid structure is a 2-phenylbenzopyranone core. researchgate.net The two aromatic rings (A and B) are connected by a three-carbon bridge which, in most cases, is cyclized with an oxygen atom to form the C-ring. researchgate.net The diversity within the flavonoid class arises from the degree of unsaturation and oxidation of this three-carbon segment, as well as the number and type of substituent groups attached to the rings. researchgate.net

Positioning of 4'-Hydroxyflavone within the Flavone (B191248) Subclass

4'-Hydroxyflavone is a prominent member of the flavone subclass, which itself is a significant group within the larger flavonoid family.

Defining Characteristics of Flavones

Flavones are characterized by several key structural features:

A double bond between the C2 and C3 positions in the C-ring. nih.gov

A carbonyl group (ketone) at the C4 position of the C-ring. nih.govencyclopedia.pub

No substitution at the C3 position. nih.gov

These features distinguish them from other flavonoid subclasses like flavonols, which have a hydroxyl group at C3, and flavanones, which lack the C2-C3 double bond. encyclopedia.pubnih.gov Flavones are often found in nature as 7-O-glycosides. nih.gov

Specific Structural Features of 4'-Hydroxyflavone

4'-Hydroxyflavone possesses the characteristic flavone backbone. Its specific identity comes from the single hydroxyl (-OH) group attached to the 4'-position of the B-ring. echemi.comnist.gov Its chemical formula is C15H10O3. echemi.comnist.gov

Historical Context and Evolution of Research on Hydroxyflavones

The study of flavonoids dates back to the discovery of "vitamin P" activity, which was later attributed to these compounds' ability to decrease capillary permeability and fragility. semmelweis.hu Initially, research focused on naturally occurring flavonoids. However, synthetic compounds like 3-hydroxyflavone (B191502), which is not found in nature, became important model molecules for studying fundamental properties such as excited-state intramolecular proton transfer (ESIPT), a phenomenon also observed in natural flavonols. wikipedia.org

Over time, research on hydroxyflavones, including 4'-hydroxyflavone, has evolved. Early studies often centered on their synthesis and basic chemical properties. More recent research has delved into their potential biological activities and structure-activity relationships. For instance, studies have explored how the position and number of hydroxyl groups on the flavone structure influence their interactions with biological targets. mdpi.com The development of new synthetic methodologies has also allowed for the creation of a wider range of hydroxyflavone derivatives for investigation. acs.org The stability of these compounds under various conditions, such as exposure to light, and the resulting changes in their properties have also become areas of interest. researchgate.net

Significance of 4'-Hydroxyflavone in Contemporary Academic Research

4'-Hydroxyflavone has garnered considerable attention in modern scientific research due to its wide spectrum of potential pharmacological activities. biosynth.comfrontiersin.org As a member of the hydroxyflavone group, it is investigated for its antioxidant, anti-inflammatory, anticancer, and antiviral properties. frontiersin.orgfarmaciajournal.com The presence and position of the hydroxyl group are critical determinants of its bioactivity, making it a valuable model compound for structure-activity relationship (SAR) studies within the flavonoid class. nih.govnih.govresearchgate.net

Contemporary research focuses on elucidating the specific mechanisms through which 4'-Hydroxyflavone exerts its effects. farmaciajournal.comnih.gov It is studied for its potential in mitigating oxidative stress, a key factor in numerous chronic diseases. biosynth.com Furthermore, its role as an inhibitor of various enzymes and signaling pathways, such as those involved in inflammation and carcinogenesis, makes it a compound of interest for developing new therapeutic agents. nih.govnih.govnih.gov The compound is also recognized as a metabolite of other flavonoids, and its formation and subsequent biotransformation are subjects of metabolic studies. biocrick.comnih.gov This multifaceted profile ensures its continued relevance in phytochemical and medicinal chemistry research. biocrick.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHVIYHWWQYJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022487 | |

| Record name | 4'-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-37-3 | |

| Record name | 4′-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 4'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYFLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K6L8O868Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 4 Hydroxyflavone

Established Synthetic Routes for Flavones and Hydroxyflavones

Several classical and modern synthetic methods are employed for the construction of the flavone (B191248) skeleton. These include the Baker-Venkataraman Rearrangement, Claisen-Schmidt Condensation followed by oxidative cyclization, the Allan-Robinson Synthesis, the Kostanecki Reaction, the Intramolecular Wittig Reaction, and synthesis from salicylaldehyde (B1680747) and acetophenone (B1666503) derivatives. Each of these methods offers a unique pathway to the 2-phenylchromen-4-one core structure.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a cornerstone in flavone synthesis, proceeding through the formation of a 1,3-diketone intermediate. innovareacademics.inwikipedia.org The process begins with the acylation of a 2-hydroxyacetophenone (B1195853) derivative. For the synthesis of 4'-hydroxyflavone, this would typically involve the reaction of 2-hydroxyacetophenone with a 4-hydroxybenzoyl chloride derivative, often with the hydroxyl group protected. The resulting 2-acyloxyacetophenone undergoes a base-catalyzed rearrangement to form a 1,3-diketone. innovareacademics.inwikipedia.orgnih.gov Subsequent acid-catalyzed cyclization and dehydration of this diketone afford the final flavone. innovareacademics.inwikipedia.org

A modified version of this synthesis involves a one-pot reaction where a hydroxyacetophenone is treated with a benzoyl chloride in the presence of a base like potassium tert-butoxide to directly form the diketone, which is then cyclized. sci-hub.st This method has been successfully applied to synthesize various flavone analogs. sci-hub.st

Table 1: Key Steps in the Baker-Venkataraman Rearrangement for 4'-Hydroxyflavone Synthesis

| Step | Description | Reactants/Reagents | Intermediate/Product |

| 1. Acylation | Protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid, followed by conversion to the acyl chloride. Reaction of 2-hydroxyacetophenone with the protected 4-hydroxybenzoyl chloride. | 2-hydroxyacetophenone, protected 4-hydroxybenzoyl chloride, pyridine (B92270) or other base. | 2-(4-Protected-benzoyloxy)acetophenone. |

| 2. Rearrangement | Base-catalyzed intramolecular acyl transfer to form a 1,3-diketone. | Potassium hydroxide, pyridine, potassium tert-butoxide. nih.govsci-hub.st | 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione (with deprotection). |

| 3. Cyclization | Acid-catalyzed intramolecular condensation and dehydration. | Sulfuric acid, acetic acid. innovareacademics.in | 4'-Hydroxyflavone. |

Claisen-Schmidt Condensation and Oxidative Cyclization of o-Hydroxychalcones

The Claisen-Schmidt condensation provides a direct route to chalcones, which are key precursors for flavone synthesis. nih.govaip.org This reaction involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde (B42025). nih.govaip.org For 4'-hydroxyflavone, 2-hydroxyacetophenone is reacted with 4-hydroxybenzaldehyde.

The resulting 2'-hydroxychalcone (B22705) is then subjected to oxidative cyclization to yield the flavone. mdpi.comorganic-chemistry.org A variety of oxidizing agents can be employed for this step, with iodine in dimethyl sulfoxide (B87167) (DMSO) being a common and effective system. innovareacademics.in Other reagents like selenium dioxide and copper(II) acetate (B1210297) have also been used. farmaciajournal.com The reaction time and yield can be influenced by the specific reagents and conditions used. For instance, a reaction time of 48 hours has been shown to be optimal for generating high yields of the chalcone (B49325) intermediate in some cases. aip.org

Table 2: Synthesis of 4'-Hydroxyflavone via Claisen-Schmidt Condensation and Oxidative Cyclization

| Step | Description | Reactants/Reagents | Intermediate/Product |

| 1. Condensation | Base-catalyzed reaction between a 2-hydroxyacetophenone and a benzaldehyde derivative. | 2-Hydroxyacetophenone, 4-hydroxybenzaldehyde, aqueous potassium hydroxide, ethanol (B145695). aip.org | 2',4-Dihydroxychalcone. |

| 2. Oxidative Cyclization | Intramolecular cyclization and oxidation of the chalcone. | Iodine, dimethyl sulfoxide (DMSO). innovareacademics.in | 4'-Hydroxyflavone. |

Allan-Robinson Synthesis

The Allan-Robinson synthesis is a classic method for preparing flavones from o-hydroxyaryl ketones and aromatic anhydrides. nih.govwikipedia.orgbiomedres.us The reaction involves heating the o-hydroxyaryl ketone with the anhydride (B1165640) and the sodium salt of the corresponding aromatic acid. nih.govwikipedia.org For 4'-hydroxyflavone, 2-hydroxyacetophenone would be reacted with 4-hydroxybenzoic anhydride and sodium 4-hydroxybenzoate. The reaction proceeds through O-acylation, followed by an intramolecular cyclization and dehydration to form the flavone ring. wikipedia.org This method has been utilized for the synthesis of various hydroxyflavones. ias.ac.in

Kostanecki Reaction

The Kostanecki reaction, or Kostanecki-Robinson reaction, is another established method for flavone synthesis. nih.govwikipedia.org It involves the acylation of an o-hydroxyaryl ketone with an aromatic acid anhydride and its sodium salt. nih.govwikipedia.org When a benzoic anhydride is used, a flavone is produced. wikipedia.org The mechanism involves the formation of an intermediate chromone (B188151) derivative which then rearranges to the flavone. wikipedia.org This method is particularly useful for the synthesis of flavones and has been applied to produce various biologically active flavonoids. nih.gov

Intramolecular Wittig Reaction

A more modern approach to flavone synthesis involves an intramolecular Wittig reaction. innovareacademics.inorganic-chemistry.orgresearchgate.net This method typically starts with the preparation of a phosphonium (B103445) salt derived from an acetophenone derivative. innovareacademics.in For instance, reacting acetophenone dibenzoate with bromine and then triphenylphosphine (B44618) can yield a triphenylphosphonium salt. innovareacademics.in Subsequent hydrolysis and an intramolecular Wittig reaction lead to the formation of the flavone ring. innovareacademics.inresearchgate.net This strategy offers an alternative pathway that can be advantageous in certain synthetic contexts. A light-induced intramolecular photochemical Wittig reaction in water has also been developed for flavone synthesis. researchgate.net

Synthesis via Salicylaldehyde and Acetophenone

An alternative and efficient route to flavones starts with salicylaldehyde and an acetophenone derivative. innovareacademics.inub.bwresearchgate.net This method first involves an aldol (B89426) or Knoevenagel condensation between salicylaldehyde and acetophenone to form a 2-hydroxychalcone. innovareacademics.inub.bw This chalcone is then subjected to oxidative cyclization, often using catalytic iodine under solvent-free conditions, to produce the flavone. innovareacademics.inresearchgate.net This approach has been reported to provide good to excellent yields for a variety of flavones. researchgate.net

Specific Synthesis of 4'-Hydroxyflavone and Related Isomers

The synthesis of 4'-hydroxyflavone and its isomers, which differ by the position of the hydroxyl group on the phenyl rings, is accomplished through several established organic chemistry reactions. The most prominent methods include the Baker-Venkataraman rearrangement, the Allan-Robinson reaction, and the oxidative cyclization of chalcone precursors. These methods provide versatile routes to the 2-phenylchromen-4-one backbone.

The Baker-Venkataraman rearrangement is a two-step process that is widely used for synthesizing flavones. innovareacademics.in It begins with the acylation of a 2-hydroxyacetophenone with a substituted benzoyl chloride. The resulting ester then undergoes an intramolecular rearrangement in the presence of a base to form a 1,3-diketone intermediate. This diketone is subsequently cyclized under acidic conditions to yield the final flavone. innovareacademics.inbiomedres.us For instance, the synthesis of 7-hydroxy-2-phenyl-4H-chromen-4-one (an isomer of 4'-hydroxyflavone) utilizes 2,4-dihydroxyacetophenone and benzoyl chloride, followed by acid-catalyzed cyclization of the resulting diketone. sysrevpharm.org

The Allan-Robinson reaction offers a more direct route, involving the reaction of an o-hydroxyaryl ketone with an aromatic anhydride to form the flavone structure. innovareacademics.inbiomedres.us This method can be particularly efficient for certain substitution patterns.

Another key strategy is the oxidative cyclization of 2'-hydroxychalcones . innovareacademics.in Chalcones, which are α,β-unsaturated ketones, can be synthesized via a Claisen-Schmidt condensation between a 2-hydroxyacetophenone and a substituted benzaldehyde. innovareacademics.in The subsequent cyclization of the chalcone to the flavone can be achieved using various oxidizing agents, such as iodine in dimethyl sulfoxide (DMSO). innovareacademics.in

The synthesis of specific isomers like 2'-hydroxyflavone (B191508) has been achieved through a stepwise approach involving the acylation of 2-hydroxyacetophenone with 2-methoxybenzoyl chloride, followed by cyclization and demethylation to yield the desired product. acs.org The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Comparison of Synthetic Methods for Flavones

| Method | Precursors | Key Intermediates | General Conditions | Reference |

|---|---|---|---|---|

| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenone, Benzoyl chloride | 2-Acyloxyacetophenone, 1,3-Diketone | 1. Base (e.g., Pyridine) 2. Base (e.g., KOH) 3. Acid (e.g., H₂SO₄) | innovareacademics.in, sysrevpharm.org |

| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | None (direct condensation) | High temperature | innovareacademics.in, biomedres.us |

| Oxidative Cyclization of Chalcones | 2-Hydroxyacetophenone, Benzaldehyde | 2'-Hydroxychalcone | 1. Base (Claisen-Schmidt) 2. Oxidizing agent (e.g., I₂/DMSO) | innovareacademics.in |

Chemical Modification Strategies for 4'-Hydroxyflavone

Chemical modification of the 4'-hydroxyflavone scaffold is a crucial strategy for exploring structure-activity relationships and optimizing the compound's properties. Derivatization primarily targets the reactive hydroxyl group and the aromatic rings. mdpi.com

Alkylation of Hydroxyl Groups

Alkylation involves the conversion of the phenolic hydroxyl group into an ether, most commonly a methoxy (B1213986) group. This modification is known to produce metabolically more stable derivatives with potentially increased solubility and bioavailability. nih.gov The reaction is typically performed by treating the hydroxyflavone with an alkyl halide (e.g., methyl iodide, butyl iodide) in the presence of a base like anhydrous potassium carbonate. innovareacademics.in In polyhydroxyflavones, the reactivity of the different hydroxyl groups can vary; for instance, the hydroxyl group at the C-7 position is often the first to be alkylated. innovareacademics.in The introduction of methoxy groups can lead to more metabolically stable compounds. nih.gov

Acylation of Hydroxyl Groups

Acylation converts the hydroxyl group into an ester. This is frequently achieved by reacting the hydroxyflavone with an acyl chloride or an acid anhydride in the presence of a base such as pyridine. sysrevpharm.org The Kostanecki acylation is a classic method that involves the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides, leading to chromone formation. innovareacademics.in This derivatization is a common strategy for modulating the electronic and steric properties of the molecule. mdpi.com

Introduction of Halogen Atoms

Halogen atoms such as chlorine, bromine, or fluorine can be introduced onto the aromatic A or B rings of the flavone structure. mdpi.com This is typically achieved through electrophilic aromatic substitution reactions. The presence of halogens can significantly alter the electronic properties of the molecule and its ability to interact with biological targets. It has been noted that the presence of halogen atoms on the flavonoid skeleton can be beneficial for certain biological activities. mdpi.com

Incorporation of Amino Groups and Amide Linkers

The introduction of amino groups is a valuable strategy for creating derivatives with altered polarity and hydrogen bonding capabilities. A common synthetic route involves the nitration of an aromatic ring followed by the reduction of the nitro group to an amine. For example, the synthesis of 6-amino-7-hydroxyflavone proceeds via the formation of 7-hydroxy-6-nitroflavone, which is then reduced to the corresponding amine. nih.govmdpi.com

Once an amino-functionalized flavone is obtained, it can be coupled with carboxylic acids to form amide linkers . Conversely, a carboxyl group can be introduced to the flavone scaffold and then coupled with various amines. mdpi.com This strategy allows for the creation of hybrid molecules by linking the flavone to other pharmacophores, potentially leading to multi-target agents. mdpi.comsigmaaldrich.com The formation of the amide bond can be facilitated by standard peptide coupling reagents. nih.gov

Derivatization for Improved Bioavailability and Specificity

A primary goal of chemical derivatization is to overcome the limitations of natural flavonoids, such as poor solubility, low bioavailability, and rapid metabolism. nih.govmdpi.com Modifications like alkylation and the introduction of specific functional groups can enhance the absorption and metabolic stability of 4'-hydroxyflavone. nih.gov For example, converting hydroxyl groups to ethers or esters can modulate the compound's lipophilicity, which is a key factor influencing its ability to cross cell membranes. nih.gov

The introduction of amino groups and the formation of acetamide (B32628) derivatives have been explored to improve bioavailability. nih.gov By strategically modifying the flavone structure, researchers aim to create derivatives that not only have better pharmacokinetic profiles but also exhibit enhanced specificity towards their biological targets. mdpi.comnih.gov These modifications can influence how the molecule interacts with enzymes and transport proteins, ultimately affecting its in vivo efficacy. nih.gov

Table 2: Chemical Modifications of the Flavone Scaffold

| Modification | Reagents/Method | Purpose | Reference |

|---|---|---|---|

| Alkylation | Alkyl halide, Base (K₂CO₃) | Increase metabolic stability, alter solubility | nih.gov, innovareacademics.in |

| Acylation | Acyl chloride/anhydride, Base (Pyridine) | Modulate electronic/steric properties | innovareacademics.in, sysrevpharm.org |

| Halogenation | Electrophilic substitution | Alter electronic properties, enhance activity | mdpi.com |

| Amination | 1. Nitration (HNO₃/H₂SO₄) 2. Reduction (e.g., SnCl₂/HCl) | Introduce H-bonding sites, alter polarity | nih.gov, mdpi.com |

| Amide Linkage | Coupling agents (e.g., EDC, HOAt) | Create hybrid molecules, improve targeting | mdpi.com, nih.gov |

Pharmacological and Biological Activities of 4 Hydroxyflavone

Anticancer Research

Research into the anticancer properties of 4'-Hydroxyflavone has explored its impact on various cellular processes critical to cancer development and progression. These include the induction of cell cycle arrest and apoptosis, the inhibition of cancer cell growth and spread, and the modulation of key enzymes involved in cancer-related signaling pathways.

Cell Cycle Arrest Induction

The cell cycle is a series of events that leads to cell division and replication. In cancer, this process is often dysregulated, leading to uncontrolled cell growth. Some flavonoids have been shown to interfere with this process, causing the cell cycle to halt, thereby preventing the proliferation of cancer cells. researchgate.net

Studies on compounds structurally related to 4'-Hydroxyflavone, such as other flavones and flavonoids, have demonstrated the ability to induce cell cycle arrest in various cancer cell lines. For instance, luteolin (B72000), a flavonoid with a similar structure, has been shown to cause G1 arrest in HT-29 human colon cancer cells by inhibiting cyclin-dependent kinase (CDK) 4 and CDK2 activity. nih.gov Another related compound, 4-hydroxyderricin, induced G2/M phase arrest in HepG2 cells and G0/G1 phase arrest in Huh7 hepatocellular carcinoma cells. mdpi.com This was associated with a decrease in the protein levels of cyclin B1 and CDK1/CDC2 in HepG2 cells, and cyclin D1, CDK4, and CDK6 in Huh7 cells. mdpi.com

The ability of flavonoids to arrest the cell cycle is a key mechanism behind their potential antitumor effects. researchgate.netmdpi.com By halting the progression of the cell cycle, these compounds can prevent the replication of cancerous cells, a critical step in inhibiting tumor growth.

Table 1: Effects of Flavonoids on Cell Cycle Arrest in Cancer Cells

| Flavonoid | Cancer Cell Line | Effect on Cell Cycle | Key Molecular Targets |

| Luteolin | HT-29 (Colon) | G1 arrest | Inhibition of CDK4 and CDK2 activity. nih.gov |

| 4-Hydroxyderricin | HepG2 (Liver) | G2/M arrest | Down-regulation of cyclin B1 and CDK1/CDC2. mdpi.com |

| 4-Hydroxyderricin | Huh7 (Liver) | G0/G1 arrest | Down-regulation of cyclin D1, CDK4, and CDK6. mdpi.com |

| 2'-Hydroxyflavanone (B191500) | Bladder Cancer Cells | G2/M phase arrest | Reduction in CDK4 and cyclin B1 levels. mdpi.comwikipedia.org |

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, contributing to their survival and proliferation. Several flavonoids have been investigated for their ability to induce apoptosis in cancer cells, making it a significant area of anticancer research. researchgate.netmdpi.com

The induction of apoptosis by flavonoids can occur through various mechanisms, including both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com For example, the flavonoid chrysin (B1683763) has been shown to induce both intrinsic and extrinsic apoptotic pathways in HepG2 and QGY7701 cancer cells. mdpi.com This was associated with increased levels of p53, Bax, and caspases-3, -8, and -9, along with decreased levels of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, 2'-hydroxyflavanone, a related compound, induces apoptosis in osteosarcoma cells by decreasing the expression of Bcl-2 and upregulating the cleavage of poly (ADP-ribose) polymerase (PARP) and cytochrome C. mdpi.com

The process of apoptosis induction by flavonoids often involves the modulation of key regulatory proteins. For instance, the flavanol fisetin (B1672732) has been shown to decrease the expression of anti-apoptotic proteins and enhance the expression of pro-apoptotic proteins in human epidermoid carcinoma A431 cells. nih.gov Furthermore, the potential of flavonoids to induce apoptosis in cancer cells has been strongly associated with their ability to inhibit fatty acid synthase (FAS), a key enzyme in lipid metabolism that is often overexpressed in cancer cells. nih.gov

Table 2: Apoptosis Induction by Flavonoids in Cancer Cells

| Flavonoid | Cancer Cell Line | Apoptotic Mechanism | Key Molecular Events |

| Chrysin | HepG2, QGY7701 (Liver) | Intrinsic and extrinsic pathways | Increased p53, Bax, caspases-3, -8, -9; Decreased Bcl-2. mdpi.com |

| 2'-Hydroxyflavanone | 143B (Osteosarcoma) | Intrinsic pathway | Decreased Bcl-2; Increased PARP cleavage, cytochrome C. mdpi.com |

| Fisetin | A431 (Skin) | Modulation of apoptotic proteins | Decreased anti-apoptotic proteins; Increased pro-apoptotic proteins. nih.gov |

| Luteolin, Quercetin (B1663063), etc. | Prostate and Breast Cancer Cells | Inhibition of Fatty Acid Synthase (FAS) | Inhibition of FAS activity. nih.gov |

Inhibition of Cancer Cell Proliferation and Invasiveness

A hallmark of cancer is the uncontrolled proliferation of cells and their ability to invade surrounding tissues and metastasize to distant organs. medsci.org Research has shown that 4'-Hydroxyflavone and related flavonoids can inhibit these critical processes in various cancer models.

For instance, 2'-hydroxyflavanone, a positional isomer of 4'-hydroxyflavone, has demonstrated the ability to inhibit the proliferation of several bladder cancer cell lines in a dose- and time-dependent manner. mdpi.com It also reduced the ability of T24 bladder cancer cells to invade and migrate. mdpi.com Similarly, in breast cancer, 2'-hydroxyflavanone was found to reduce cell viability and suppress the migratory and invasive potential of breast cancer cells without affecting non-tumorigenic breast epithelial cells. nih.gov The anticancer effects of 2'-hydroxyflavanone have been linked to its ability to inactivate signaling pathways such as ERK and Akt/STAT3. researchgate.net

Table 3: Inhibitory Effects of Flavonoids on Cancer Cell Proliferation and Invasiveness

| Flavonoid | Cancer Cell Line(s) | Observed Effects | Associated Mechanisms |

| 2'-Hydroxyflavanone | 5637, T24, UMUC-3, 253J (Bladder) | Inhibition of proliferation, invasion, and migration. mdpi.com | Diminished protein expression of p-STAT3, MMP-9, p-AKT, and MMP-2. mdpi.com |

| 2'-Hydroxyflavanone | MCF7, SKBR3, MDA-MB-231, T47D (Breast) | Reduced cell viability, suppressed migration and invasion. nih.gov | Inhibition of RLIP76 expression, inactivation of Akt signaling. nih.gov |

| 3-hydroxyflavone (B191502), 3',4'-dihydroxyflavone (B191068), luteolin | BBCE (Bovine Brain Capillary Endothelial) | Inhibition of bFGF-induced proliferation. helsinki.fi | Not specified. helsinki.fi |

Modulation of Enzyme Activities in Cancer Pathways

Flavonoids, including 4'-Hydroxyflavone, can exert their anticancer effects by modulating the activity of various enzymes that play crucial roles in cancer-related signaling pathways. imrpress.comnih.gov This modulation can disrupt the biochemical processes that drive cancer cell growth and survival.

Protein Kinase C (PKC) is a family of enzymes involved in various cellular processes, including proliferation, differentiation, and apoptosis. sigmaaldrich.com Dysregulation of PKC activity is often observed in cancer. mdpi.com Several plant flavonoids have been identified as inhibitors of PKC. nih.gov

Studies have shown that the inhibitory activity of flavonoids against PKC is dependent on their chemical structure. nih.gov For instance, fisetin, quercetin, and luteolin were found to be potent inhibitors of PKC, while hesperetin (B1673127) and taxifolin (B1681242) were less effective. nih.gov The inhibition mechanism of fisetin was found to be competitive with respect to ATP binding. nih.gov Structural analysis suggests that a coplanar flavone (B191248) structure with free hydroxyl groups at specific positions is essential for potent PKC inhibition. nih.gov While direct studies on 4'-Hydroxyflavone's PKC inhibition are limited in the provided context, the general activity of flavonoids against this enzyme family suggests a potential mechanism for its anticancer effects.

Cyclin-dependent kinases (CDKs) are key enzymes that regulate the progression of the cell cycle. mdpi.com Their inhibition is a major target for cancer therapy. mdpi.com Synthetic analogues of flavonoids have been shown to be potent inhibitors of CDKs, such as cdc2 and other cyclin-dependent kinases, leading to cell cycle arrest. helsinki.fi

Flavopiridol, a semisynthetic flavone, is a well-known CDK inhibitor that has been investigated in clinical trials. mdpi.com It inhibits a range of CDKs, including CDK-1, -2, -4, -6, and -7, by competing with ATP. mdpi.com The anticancer activity of many flavones is attributed to their ability to target such enzymes, leading to cell cycle arrest and apoptosis. mdpi.com For example, luteolin has been shown to directly inhibit CDK2 activity in a cell-free system. nih.gov The ability of flavonoids to inhibit CDKs highlights a crucial mechanism by which they can exert their antiproliferative effects on cancer cells.

Casein Kinase 2 (CK2) Inhibition

Casein kinase 2 (CK2) is a serine/threonine kinase that is involved in a wide range of cellular processes, and its elevated activity is linked to various diseases, including cancer. otavachemicals.com Synthetic 4'-hydroxyflavones have been identified as potent inhibitors of human protein kinase CK2. nih.gov

Through receptor-based virtual screening of a large compound library, 4'-hydroxyflavones were identified as a novel class of CK2 inhibitors. otavachemicals.commedchem.org.ua Initial testing of 49 selected flavones showed that 19 of them inhibited CK2 activity with IC50 values below 30 µM. otavachemicals.com Subsequent chemical optimization led to the development of 31 new inhibitors with significantly improved activity, ranging from 0.004 µM to 8 µM. otavachemicals.com For instance, the compound 2-(4-hydroxyphenyl)-4H-chromen-4-one demonstrated an IC50 value of 0.33±0.048 μM. ingentaconnect.com Another derivative, FLC26, showed high selectivity, with IC50 values of 0.020 μM for the CK2α subunit and 0.003 μM for the CK2α′ subunit. researchgate.net

Table 1: Inhibition of Casein Kinase 2 (CK2) by 4'-Hydroxyflavone Derivatives

| Compound/Derivative | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| Initial 4'-Hydroxyflavones | < 30 | CK2 | otavachemicals.com |

| Optimized 4'-Hydroxyflavones | 0.004 - 8 | CK2 | otavachemicals.com |

| 2-(4-hydroxyphenyl)-4H-chromen-4-one | 0.33±0.048 | CK2 | ingentaconnect.com |

| FLC26 | 0.020 | CK2α | researchgate.net |

PIM-1 Kinases Inhibition

The PIM-1 kinase is an oncogene implicated in the development of various cancers, making it a target for drug development. nih.govresearchgate.net Flavonoids as a class of compounds have been shown to be inhibitors of PIM-1 kinase. dtic.mil Studies have identified certain flavonoids as moderately potent, ATP-competitive inhibitors of PIM-1. For example, quercetagetin (B192229) was identified as a PIM-1 inhibitor with an IC50 of 0.34 µM. nih.govresearchgate.net The inhibitory activity of flavonoids is influenced by their structure, with key hydroxyl groups on the flavonoid scaffold playing a crucial role in the interaction with the kinase. frontiersin.org

Death-Associated Protein Kinase 1 (DAPK-1) Inhibition

Death-Associated Protein Kinase 1 (DAPK1) is a serine/threonine kinase involved in apoptosis and autophagy. frontiersin.org Its dysregulation is associated with cancer and neurodegenerative diseases. frontiersin.orgnih.gov Natural flavonoids have been investigated for their binding characteristics to DAPK1. researchgate.net While specific inhibitory data for 4'-Hydroxyflavone is not detailed, related flavonoids like genistein (B1671435) have been shown to interact with DAPK1. researchgate.net The inhibition of DAPK1 is considered a potential therapeutic strategy for conditions like epilepsy and traumatic brain injury. ijbs.comnih.gov

Tyrosine Kinase Inhibition (e.g., HER2, FGFR1, Met, Tie2)

Tyrosine kinases are crucial in cell signaling, and their inhibition is a key strategy in cancer therapy. researchgate.net Human epidermal growth factor receptor 2 (HER2) is a tyrosine kinase overexpressed in a significant percentage of breast cancers. nih.gov While direct inhibition of HER2 by 4'-hydroxyflavone is not explicitly detailed, a related compound, 2'-hydroxyflavanone (2HF), has been shown to downregulate the expression of the HER2 gene in SKBR3 cells. mdpi.com

Fibroblast growth factor receptor 1 (FGFR1) and Tie2 are other receptor tyrosine kinases primarily expressed on endothelial cells and are involved in angiogenesis. uni-saarland.de The phytochemical brassinin (B1667508) has been shown to promote the degradation of both Tie2 and FGFR1 in endothelial cells. uni-saarland.de

Phosphatidylinositol 3-kinase (PI3K) Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K) pathway is a frequently activated signaling route in human cancers. mdpi.com Flavonoids are known to be capable of inhibiting several protein kinases, including PI3K. mdpi.com The structure-activity relationship of flavonoids indicates that the substitution pattern of the hydroxyl groups is important for their inhibitory effect on PI3K. scispace.com Flavonoids can interact with important neuronal signaling cascades, including the PI3K/Akt pathway, which is involved in promoting neuronal survival. cambridge.org In retinal pigment epithelial cells, the antioxidant response to 4-hydroxy-2-nonenal (4-HNE), a lipid peroxidation product, requires the PI3K pathway. nih.gov

AMPK Activation and Protein Degradation

AMP-activated protein kinase (AMPK) is a key cellular energy sensor. uniprot.org A derivative of 4'-hydroxyflavone, 4'-nitro-6-hydroxyflavone (NOHF), has been identified as an activator of AMPK. nih.govtandfonline.com At a low concentration (1 μM), NOHF was found to activate AMPK, which in turn accelerated the degradation of hepatocyte nuclear factor 4α (HNF4α) protein. tandfonline.comoup.com This suggests that NOHF and related compounds could have therapeutic potential for metabolic disorders by modulating the AMPK pathway. tandfonline.com

RLIP76 Targeting

RLIP76 (also known as Ral-binding protein 1) is a multifunctional protein involved in stress defense, anti-apoptotic processes, and drug transport. biocrick.com It is overexpressed in many cancer cells. biocrick.com The citrus bioflavonoid 2'-hydroxyflavanone (2HF), a related compound to 4'-hydroxyflavone, has been shown to target RLIP76. mdpi.combiocrick.com Treatment with 2HF reduced the expression of RLIP76 in breast cancer cells. biocrick.com Furthermore, 2HF inhibited the transport of doxorubicin (B1662922) mediated by RLIP76. oncotarget.com In vivo studies on mice with breast cancer xenografts showed that 2HF treatment led to a decrease in RLIP76 protein levels in the tumors. nih.gov

Modulation of Reactive Oxygen Species (ROS) Scavenging Enzyme Activities in Cancer

Reactive Oxygen Species (ROS) play a dual role in cancer biology. At moderate levels, they can promote cancer cell proliferation, survival, and metastasis; however, at high levels, they induce cell death, a mechanism exploited by many chemotherapies. mdpi.com Cancer cells often exhibit a state of increased intrinsic oxidative stress, balanced by a robust antioxidant defense system to prevent ROS from reaching cytotoxic levels. por-journal.com This defense system includes key ROS-scavenging enzymes such as superoxide (B77818) dismutases (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comtermedia.pl

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion (O₂⁻) into hydrogen peroxide (H₂O₂). termedia.plmdpi.com

Catalase (CAT): Located in peroxisomes, CAT is highly efficient at decomposing H₂O₂ into water and oxygen. mdpi.com

Glutathione Peroxidase (GPx): This enzyme reduces H₂O₂ and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reducing agent. termedia.plnih.gov

The modulation of these antioxidant enzymes is a critical strategy in cancer therapy. mdpi.com Studies have shown that the activity of SOD, CAT, and GPx is often dysregulated in cancerous tissues, such as in colorectal carcinoma, reflecting an antioxidant imbalance that changes with disease progression. nih.gov

Flavonoids, as a class of compounds, are known to possess antioxidant properties and can influence cellular redox homeostasis. por-journal.com Research on various flavonoids has demonstrated their ability to modulate ROS levels and the activity of antioxidant enzymes, which contributes to their anticancer effects. nih.gov For instance, the natural polyphenol resveratrol (B1683913) has been found to induce apoptosis in liver (HepG2), prostate (PC-3), and breast (MCF-7) cancer cells through the regulation of antioxidant enzymes. por-journal.com While 4'-Hydroxyflavone is recognized for its antioxidant potential, specific studies detailing its direct modulatory effects on the enzymatic activities of SOD, CAT, or GPx in cancer cells are not extensively documented in the current literature. However, the known behavior of related flavonoids suggests this as a plausible mechanism for its biological activity.

Influence on Multidrug Resistance Mechanisms (e.g., P-glycoprotein, BCRP/ABCG2)

A significant obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. nih.gov A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, which function as drug efflux pumps, reducing intracellular drug concentrations to sub-lethal levels. nih.govnih.gov Key transporters implicated in MDR include:

P-glycoprotein (P-gp, MDR1, or ABCB1): The most extensively studied ABC transporter, P-gp can efflux a wide variety of chemotherapeutic agents. nih.govnih.gov

Breast Cancer Resistance Protein (BCRP or ABCG2): Initially discovered in a drug-resistant breast cancer cell line, BCRP confers resistance to agents like topotecan, mitoxantrone, and SN-38. medchemexpress.comnih.gov

Phytochemicals, particularly flavonoids, have emerged as a promising source of MDR modulators, or "reversal agents". nih.govfrontiersin.org These compounds can inhibit the function or expression of ABC transporters, thereby restoring the sensitivity of resistant cancer cells to chemotherapy. frontiersin.org For example, the simple flavone chrysin has been shown to prevent both P-gp and BCRP-mediated efflux. frontiersin.org Kaempferol, a tetrahydroxyflavone, can inhibit the efflux activity of P-gp and is also a substrate for BCRP. nih.gov

While direct studies on 4'-Hydroxyflavone are limited, research on related structures underscores the potential of this scaffold. A derivative, 3,7,2',4'-Tetramethoxy-5-hydroxyflavone, has been identified as an inhibitor of BCRP/ABCG2 with an IC₅₀ of 5.98 μM, highlighting its potential utility in overcoming MDR in breast cancer. medchemexpress.commedchemexpress.commedchemexpress.eu The collective evidence suggests that flavonoids, including potentially 4'-Hydroxyflavone, can act as multi-functional agents that negatively regulate key factors contributing to MDR. nih.gov

Specific Studies on Human Cancer Cell Lines (e.g., liver, breast, lung, brain, prostate)

The anticancer potential of flavonoids has been evaluated across a wide range of human cancer cell lines. These compounds can inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis through various mechanisms. mdpi.com

A direct molecular interaction for 4'-Hydroxyflavone has been identified with the orphan nuclear receptor NR4A1 (Nur77). This receptor is implicated in the regulation of apoptosis, proliferation, and inflammation in cancer cells. A study using a fluorescent tryptophan quenching assay demonstrated that 4'-Hydroxyflavone binds to the ligand-binding domain (LBD) of NR4A1 with a dissociation constant (KD) of 13.0 µM. nih.gov This binding affinity is significant, as NR4A1 is a target in various cancers, including those of the breast, prostate, and lung.

Anti-inflammatory Research

Chronic inflammation is a critical component in the development and progression of numerous diseases. Flavonoids are well-recognized for their anti-inflammatory properties, which are exerted through the modulation of key signaling pathways and the inhibition of inflammatory mediators.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, Nrf2)

The anti-inflammatory effects of many flavonoids are rooted in their ability to interfere with critical intracellular signaling cascades, most notably the NF-κB and Nrf2 pathways.

NF-κB (Nuclear Factor-kappa B) Pathway: NF-κB is a master regulator of inflammation. nih.govfrontiersin.org In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. frontiersin.orgscienceopen.com Research has shown that the hydroxyl group at the C4' position on the flavone backbone—the defining feature of 4'-Hydroxyflavone—promotes anti-inflammatory activity. nih.gov Studies on 3',4'-dihydroxyflavone demonstrated potent inhibition of NF-κB activation in microglial cells. researchgate.net Similarly, other hydroxyflavone derivatives have been shown to suppress NF-κB nuclear translocation by preventing IκBα degradation. scienceopen.comjmb.or.kr

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. researchgate.net Under normal conditions, Nrf2 is targeted for degradation by Keap1. In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes. researchgate.net There is significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 often leads to the suppression of NF-κB-mediated inflammation. nih.gov Flavonoids like 7-hydroxyflavone (B191518) have been shown to activate the Nrf2 pathway, enhancing cellular defense mechanisms. Other flavonoids, such as baicalein (B1667712) and apigenin (B1666066), are also known activators of this protective pathway. researchgate.nettandfonline.com

Inhibition of Inflammatory Mediators (e.g., NO, IL-1β)

The modulation of signaling pathways by hydroxyflavones translates into a reduction in the production of key inflammatory mediators.

Nitric Oxide (NO): While NO has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response contributes to cellular damage. Numerous studies have confirmed that hydroxyflavones are potent inhibitors of NO production in activated macrophages. nih.govnih.gov For instance, 3',4'-dihydroxyflavone was found to inhibit LPS-induced NO production with an IC₅₀ value of 9.61 µM. nih.govresearchgate.net Another study identified 3'-amino-4'-hydroxyflavone as the most potent inhibitor of nitrite (B80452) production among the compounds tested. nih.gov

Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α): These signaling proteins orchestrate the inflammatory response. Interleukin-1β (IL-1β) is a key mediator of acute inflammation. Research on 3',4'-dihydroxyflavone and luteolin showed they inhibited the expression of IL-1β and IL-6 by over 95% in RAW 264.7 macrophages. nih.gov A tetramethoxy hydroxyflavone derivative was also shown to inhibit IL-1β-induced cell proliferation and downregulate the expression of IL-1β, TNF-α, and IL-6. jmb.or.kr

Interference with Cell Adhesion Molecule Expression (VCAM-1, E-selectin, PECAM-1)

The recruitment of leukocytes from the bloodstream to a site of inflammation is a critical step in the inflammatory cascade. This process is mediated by the expression of cell adhesion molecules (CAMs) on the surface of endothelial cells. researchgate.netnih.gov Key CAMs include Vascular Cell Adhesion Molecule-1 (VCAM-1), E-selectin, and Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). nih.gov

The ability of flavonoids to modulate the expression of these molecules is an important aspect of their anti-inflammatory activity. However, the effects can be highly dependent on the specific substitution pattern of the flavone core.

A study directly comparing a hydroxyflavone with a methoxyflavone derivative found that 2',3',7-trihydroxyflavone had minimal impact on E-selectin and no effect on VCAM-1 levels in TNF-α-activated human umbilical vein endothelial cells (HUVEC). acs.orgnih.gov In contrast, 3',4'-dimethoxy-7-hydroxyflavone significantly blocked VCAM-1 induction. acs.orgnih.gov Other related polyphenols, such as isoliquiritigenin (B1662430) from licorice, have been shown to effectively downregulate VCAM-1, E-selectin, and PECAM-1 by disrupting NF-κB signaling. researchgate.net These findings suggest that while the flavone backbone is a promising scaffold for inhibiting inflammatory cell adhesion, the specific pattern of hydroxylation and methoxylation is crucial for determining the activity and selectivity against different adhesion molecules.

Targeting of Enzymes involved in Inflammation (e.g., COX, Lipoxygenase, c-Src)

4'-Hydroxyflavone, a member of the flavonoid family, has demonstrated potential in modulating inflammatory processes through its interaction with key enzymes. Flavonoids, in general, are recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net These enzymes are crucial in the metabolic pathways that convert arachidonic acid into pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com

The COX pathway, regulated by prostaglandins, and the LOX pathway, regulated by leukotrienes, are two major systems governing the inflammatory response. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting the COX enzymes. frontiersin.org Flavonoids, including 4'-hydroxyflavone, are known to be potent inhibitors of these enzymes. researchgate.net Specifically, they can act as inhibitors of lipoxygenase by scavenging peroxyl radicals and preventing lipid peroxidation. researchgate.net

Furthermore, the anti-inflammatory effects of some flavones have been linked to the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway through their binding to c-Src, a tyrosine kinase. nih.gov Spleen tyrosine kinase (Syk), another member of the tyrosine kinase family, is also a known target for the anti-allergic properties of flavonoids. ijpsr.com The inhibition of these kinases can disrupt the signaling cascades that lead to an inflammatory response.

Effects on Macrophage Models (2D and 3D)

The anti-inflammatory activities of hydroxylated flavones have been investigated using both two-dimensional (2D) and three-dimensional (3D) macrophage models. nih.gov Macrophages are key immune cells that, when activated by stimuli like lipopolysaccharide (LPS), release a variety of pro-inflammatory mediators. mdpi.com

In studies utilizing RAW264.7 macrophage models, certain hydroxyflavones have been shown to suppress the overexpression of pro-inflammatory biomarkers. nih.gov This suppression of inflammatory mediators indicates their potential to alleviate inflammatory conditions. nih.gov Notably, the bioactivity of these flavones can differ between 2D and 3D models, with some compounds showing less potency in the more physiologically relevant 3D spheroids. nih.gov Despite this, significant suppression of pro-inflammatory mediators has been observed in both types of cell models. nih.gov The use of 3D models is considered to provide a more reliable prediction of efficacy by better mimicking the in vivo cellular environment. nih.gov

Antioxidant Research

The antioxidant properties of 4'-hydroxyflavone and related flavonoids are a significant area of research, focusing on their ability to counteract oxidative stress, a condition implicated in various diseases.

Free Radical Scavenging Activity (e.g., DPPH, Hydroxyl Radicals, Superoxide Anion)

4'-Hydroxyflavone and its derivatives have demonstrated notable free radical scavenging capabilities. The presence of hydroxyl groups on the flavonoid structure is crucial for this activity. researchgate.net The 4'-hydroxyl group, in particular, has been shown to play a significant role in the antiradical activity of flavonoids. researchgate.net

The scavenging activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. researchgate.netnih.gov Studies have shown that the hydroxylation pattern of flavones is closely related to their activity in scavenging DPPH radicals. researchgate.net The scavenging of other reactive oxygen species (ROS) like hydroxyl radicals and superoxide anions is also a key aspect of their antioxidant function. science.govscience.govnih.gov The ability to scavenge these radicals helps to protect cells from oxidative damage. nih.gov The antiradical activity is influenced by the number and position of hydroxyl groups on the flavonoid rings. acs.org

| Radical Species | Observed Effect of Hydroxyflavones | Key Structural Feature |

|---|---|---|

| DPPH Radical | Scavenging activity demonstrated in multiple studies. researchgate.netnih.gov | Hydroxylation pattern, particularly the 4'-OH group. researchgate.net |

| Hydroxyl Radicals | Effective scavenging reported. science.gov | Presence of hydroxyl groups on the B-ring. |

| Superoxide Anion | Inhibition of superoxide formation. nih.gov | Flavonoid structure in general. nih.gov |

Regulation of Nrf2/Heme Oxygenase-1 (HO-1) Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. nih.govmedsci.org Activation of the Nrf2 pathway leads to the expression of various cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govmedsci.org HO-1 is an inducible enzyme with potent antioxidant properties, catalyzing the degradation of heme into biliverdin, iron, and carbon monoxide. nih.gov

Flavonoids have been shown to activate the Nrf2/HO-1 signaling pathway. biorxiv.orgdovepress.com This activation is a crucial mechanism for their protective effects against oxidative stress. medsci.org By upregulating HO-1, flavonoids can enhance the cell's endogenous defense mechanisms against oxidative damage. medsci.orgdovepress.com The activation of Nrf2 can also inhibit the pro-inflammatory NF-κB pathway, further contributing to the compound's beneficial effects. biorxiv.orgdovepress.com

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell damage. 4'-Hydroxyflavone and related compounds have been shown to inhibit this process effectively. nih.govnih.gov This inhibitory action is largely attributed to the presence of hydroxyl groups on the flavonoid B-ring. scirp.org

Specifically, the presence of at least two hydroxyl groups on the B-ring appears to be a minimum requirement for significant inhibition of lipid peroxidation. scirp.org Novel synthetic flavones with structural similarities to known lipid peroxidation inhibitors have been developed and shown to be active in preventing the oxidation of human low-density lipoprotein (LDL). nih.gov The 4'-hydroxy group is a common feature in flavonoids that exhibit potent inhibitory activity against lipid peroxidation. acs.org

Metal Ion Chelation Mechanisms

Flavonoids, including 4'-hydroxyflavone, possess the ability to chelate metal ions due to their chemical structure, which includes hydroxyl and carbonyl groups. farmaciajournal.comresearchgate.net This chelation ability contributes to their antioxidant activity, as transition metal ions like iron and copper can catalyze the generation of free radicals. acs.org

The chelation sites on the flavonoid molecule vary depending on the number and position of the hydroxyl groups. farmaciajournal.comresearchgate.net Common chelation sites include the 3-hydroxy and 4-oxo groups, the 5-hydroxy and 4-oxo groups, and adjacent hydroxyl groups on the B-ring, such as the 3' and 4' positions. researchgate.netrsc.org By forming stable complexes with metal ions, flavonoids can render them less reactive, thereby preventing them from participating in oxidative reactions. acs.orgnumberanalytics.com This complexation can also modulate the biological activity of the flavonoids themselves. farmaciajournal.comresearchgate.net

Role in Mitigating Oxidative Stress

4'-Hydroxyflavone, a member of the flavonoid family, demonstrates notable antioxidant properties, which are central to its role in mitigating oxidative stress. biosynth.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Flavonoids, in general, are recognized for their antioxidant capabilities, which can be attributed to two primary mechanisms: the direct scavenging of free radicals and the modulation of antioxidant enzyme systems. nih.gov The structure of 4'-Hydroxyflavone, specifically the presence of a hydroxyl group, facilitates its ability to donate electrons to stabilize unstable free radicals. biosynth.com This capacity to neutralize ROS helps protect cells from oxidative damage. biosynth.combiosynth.com

The antioxidant activity of flavonoids is often linked to their chemical structure. For instance, the presence of multiple hydroxyl groups can enhance antioxidant effects. scirp.orgscirp.org While 4'-Hydroxyflavone possesses a single hydroxyl group, its position is crucial for its activity. Research on various flavonoids has indicated that specific structural features dictate the type and potency of their antioxidant actions. scirp.orgscirp.org Studies have shown that flavonoids can reduce levels of malondialdehyde (MDA), a marker of oxidative stress, and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD). nih.gov The antioxidant properties of 4'-Hydroxyflavone and related compounds make them subjects of interest for their potential health benefits in conditions associated with oxidative damage. biosynth.combiosynth.com

Protection Against Protein Degradation

Research has indicated that certain flavonoids can protect against protein degradation under conditions of oxidative stress. scirp.orgscirp.orgresearchgate.net Studies on human erythrocytes exposed to hydrogen peroxide (H₂O₂), a potent oxidizing agent, have shown that specific flavonoids can significantly prevent the degradation of proteins. scirp.orgscirp.orgresearchgate.net This protective effect has been linked to the presence of a hydroxyl group at the C-3 position in the C ring of the flavonoid structure. scirp.orgscirp.orgresearchgate.net While 4'-Hydroxyflavone has its hydroxyl group on the B ring, the general principle highlights the importance of hydroxylation for this protective activity.

The degradation of proteins is a significant consequence of oxidative stress, leading to loss of cellular function. scirp.org In the context of erythrocytes, oxidative damage can lead to increased osmotic fragility and reduced deformability, which are associated with protein degradation rather than lipid peroxidation. scirp.orgscirp.org Flavonoids that effectively prevent protein degradation also help maintain the structural integrity and function of these cells. scirp.orgscirp.org This suggests a role for specific flavonoids in preserving protein structure and function in the face of oxidative challenges.

Neuroprotective Research

Flavonoids, including 4'-Hydroxyflavone, have been investigated for their neuroprotective potential. Their actions in the brain are multifaceted, involving the protection of neurons from neurotoxin-induced injury, suppression of neuroinflammation, and promotion of memory, learning, and cognitive function. cambridge.orgnih.gov These effects are not solely attributed to their antioxidant capacity but also to their ability to interact with critical neuronal signaling pathways. cambridge.orgnih.gov

Inhibition of Neuronal Apoptosis

A key aspect of the neuroprotective effects of flavonoids is their ability to inhibit neuronal apoptosis, or programmed cell death. cambridge.orgnih.gov Oxidative stress is a known trigger for neuronal apoptosis in various neurodegenerative conditions. nih.gov An aldehydic product of membrane lipid peroxidation, 4-hydroxynonenal (B163490) (HNE), has been identified as a mediator of oxidative stress-induced neuronal apoptosis. nih.gov Flavonoids can counteract such processes. For example, some flavonoids have been shown to inhibit apoptosis by interacting with pro-survival signaling pathways. cambridge.orgnih.gov

Research has shown that certain flavonoids can inhibit the phosphorylation of proteins involved in apoptotic pathways, leading to the survival of cancer cells, which suggests a potential mechanism for neuronal protection. researchgate.net The inhibition of apoptosis is a crucial mechanism for neuroprotection, as it directly prevents the loss of neurons.

Suppression of Neuroinflammation

Neuroinflammation is a key factor in the progression of many neurodegenerative diseases. researchgate.net Flavonoids have demonstrated the ability to suppress neuroinflammatory processes. cambridge.orgnih.gov For instance, 3',4'-dihydroxyflavone has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated microglial cells. researchgate.net This suppression of neuroinflammation is achieved in part by inhibiting signaling pathways such as the MAPK and NF-κB pathways. researchgate.netmdpi.com

Modulation of Neuronal Survival and Differentiation

Beyond protecting against insults, flavonoids can actively promote neuronal survival and differentiation. cambridge.orgnih.gov This is achieved through their interaction with neuronal signaling cascades that regulate pro-survival transcription factors and gene expression. cambridge.org The ability of flavonoids to modulate these pathways suggests they can influence the brain's capacity for plasticity and repair.

For instance, 3,2′-DHF has been noted for its potential in enhancing the proliferation of stem cells, which points to the broader role of hydroxyflavones in cellular growth and differentiation processes. researchgate.net The promotion of neuronal survival and differentiation is a key mechanism by which flavonoids may contribute to maintaining cognitive function and counteracting neurodegeneration. cambridge.orgnih.gov

Interaction with Neuronal Signaling Cascades (e.g., ERK, PI3K/Akt, MAPK)

The neuroprotective and neuromodulatory effects of flavonoids are largely underpinned by their interaction with various protein and lipid kinase signaling cascades. cambridge.org The most notable of these are the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways, which are critical regulators of cell survival and apoptosis. cambridge.orgmdpi.com

Flavonoids can exert selective actions on these pathways. For example, they can inhibit apoptosis by activating pro-survival pathways like ERK1/2 and PI3K/Akt. cambridge.org Some flavonoids have been observed to have a stimulatory effect on ERK1/2. cambridge.org Conversely, in some contexts, flavonoids like quercetin have been shown to induce apoptosis by inhibiting ERK activation. cambridge.org

The interaction of flavonoids with these signaling cascades is complex and can be cell-context dependent. nih.gov For example, the combination of inhibitors for ERK1/2 and PI3K has been shown to induce apoptosis in leukemia cells, highlighting the critical role of these pathways in cell survival. nih.govmdpi.com The modulation of the PI3K/Akt and MAPK/ERK pathways is a central mechanism through which flavonoids exert their diverse biological effects, including their neuroprotective actions. cambridge.orgresearchgate.net

Table of Research Findings on 4'-Hydroxyflavone and Related Flavonoids

| Activity | Key Findings | Relevant Flavonoids | Signaling Pathways |

|---|---|---|---|

| Mitigating Oxidative Stress | Neutralizes free radicals, reduces oxidative damage. biosynth.com | 4'-Hydroxyflavone, Quercetin, 3-hydroxy flavone | - |

| Protection Against Protein Degradation | Prevents degradation of proteins in erythrocytes under oxidative stress. scirp.orgscirp.org | Quercetin, 3-hydroxy flavone | - |

| Inhibition of Neuronal Apoptosis | Inhibits programmed cell death of neurons. cambridge.orgnih.gov | Hesperetin, Baicalein, Quercetin | PI3K/Akt, JNK |

| Suppression of Neuroinflammation | Inhibits production of pro-inflammatory mediators in microglia. researchgate.netmdpi.com | 3',4'-dihydroxyflavone, Tetramethoxyflavone | MAPK, NF-κB |

| Modulation of Neuronal Survival | Promotes neuronal survival and differentiation. cambridge.orgnih.gov | General Flavonoids | PI3K/Akt, MAPK |

| Interaction with Signaling Cascades | Modulates key signaling pathways involved in cell survival and apoptosis. cambridge.org | General Flavonoids | ERK, PI3K/Akt, MAPK |

Table of Compounds Mentioned

| Compound Name |

|---|

| 4'-Hydroxyflavone |

| 3',4'-dihydroxyflavone |

| 3,2′-DHF |

| 3-hydroxy flavone |

| 4-hydroxynonenal |

| Baicalein |

| Hesperetin |

| Nitric oxide |

| Prostaglandin E2 |

| Quercetin |

Inhibition of Cholinesterases (AChE, BChE)

4'-Hydroxyflavone has been investigated for its potential to inhibit cholinesterases, enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govnih.gov

Research has shown that the hydroxylation at the C-4' position of the flavone structure can influence the inhibitory activity against these enzymes. yok.gov.tr Studies on various substituted flavonols and 4-thioflavonols have demonstrated that these compounds can be potent and selective inhibitors of AChE. nih.gov For instance, some derivatives have exhibited inhibitory concentrations (IC₅₀) lower than standard drugs. nih.gov The presence of a hydroxyl group at the 4'-position is considered to enhance the inhibitory capacity against cholinesterase enzymes. yok.gov.tr The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. wikipedia.orgresearchgate.net

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Substituted flavonols and 4-thioflavonols | AChE, BChE | Varying IC₅₀ values, some more potent than standard drugs | nih.gov |

| 3-hydroxyflavone derivatives | AChE, BChE | Potent selective inhibitors of AChE | acs.org |

| 4'-methoxy-3-hydroxyflavone | Not specified | m.p. 230-2° | acs.org |

Inhibition of β-Secretase (BACE1)

β-Secretase (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid-β (Aβ) peptides that form plaques in the brains of individuals with Alzheimer's disease. frontiersin.orgnih.govmdpi.com Consequently, inhibiting BACE1 is a major therapeutic target for the treatment of this neurodegenerative disease. nih.gov

Impact on Synaptic Plasticity and Cognitive Function

Flavonoids, as a class of compounds, have been shown to positively impact synaptic plasticity and cognitive function. nih.govmdpi.com These effects are believed to be mediated through various mechanisms, including the modulation of signaling pathways crucial for neuronal health and function. nih.govnih.gov

Research suggests that flavonoids can enhance neuronal function, stimulate neuronal regeneration, and induce neurogenesis in the hippocampus, a brain region critical for learning and memory. nih.gov They can influence key signaling pathways like the MAPK/ERK and PI3K/Akt/mTOR pathways, which are involved in neuroprotection and synaptic plasticity. nih.gov Furthermore, flavonoids can modulate the function of neurotransmitter receptors and influence the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which plays a vital role in neuronal survival and growth. nih.govnih.gov Although direct studies on 4'-hydroxyflavone are not detailed, the broader family of flavonoids shows promise in enhancing cognitive functions. mdpi.comunipd.it

Protection Against Neurotoxic Substances (e.g., β-amyloid proteins)

4'-Hydroxyflavone and related flavonoids have demonstrated protective effects against neurotoxicity induced by substances like β-amyloid (Aβ) proteins. nih.govresearchgate.net Aβ peptides are known to cause oxidative stress and neuronal cell death, contributing to the pathology of Alzheimer's disease. researchgate.netneurofit.com

The neuroprotective actions of flavonoids are multifaceted. They can protect neurons from injury induced by neurotoxins and suppress neuroinflammation. nih.govreading.ac.uk One of the key mechanisms is their antioxidant activity, which helps in neutralizing harmful reactive oxygen species (ROS) generated by Aβ. biosynth.commdpi.com Studies have shown that flavonoids can inhibit Aβ-induced cell death and apoptosis in neuronal cell lines. mdpi.com Furthermore, some N-terminal fragments of Aβ have been found to be neuroprotective, and small molecules that mimic these fragments have shown potential for therapeutic application. nih.gov The ability of flavonoids to scavenge neurotoxic species directly contributes to their neuroprotective effects. reading.ac.uk Some compounds are designed to block the formation of neurotoxic oligomers. alzheon.com

Parthanatos Inhibition (e.g., PARP-1)

Parthanatos is a form of programmed cell death that is dependent on the overactivation of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). mdpi.comresearchgate.net This cell death pathway is implicated in various neurological conditions. mdpi.comnih.gov

Research has identified certain flavones as inhibitors of parthanatos. mdpi.comresearchgate.net Specifically, 4'-methoxyflavone (B190367), a close structural relative of 4'-hydroxyflavone, has been shown to prevent cell death induced by DNA-alkylating agents that trigger parthanatos. researchgate.netnih.gov This protective effect is linked to the suppression of PARP-1 activity. mdpi.comresearchgate.net A study comparing 4'-methoxyflavone and its hydroxy-derivative, 4'-hydroxyflavone, found that while 4'-hydroxyflavone had stronger antioxidant properties, 4'-methoxyflavone was a more potent PARP inhibitor in a cell-based assay. ljmu.ac.uk However, in a cell-free assay, 4'-hydroxyflavone showed a higher PARP-inhibitory activity. ljmu.ac.uk This suggests that the methoxy (B1213986) and hydroxy substitutions on the flavone scaffold can modulate the PARP-inhibitory and antioxidant properties differently. ljmu.ac.uk

| Compound | PARP-Inhibitory Activity (Cell-free, 20 µM) | EC₅₀ against MNNG-induced Parthanatos (Cell-based) | DPPH Radical-Scavenging Activity | Reference |

|---|---|---|---|---|

| 4'-Hydroxyflavone (4HF) | 35.2% | 24.8 µM | 55.9% | ljmu.ac.uk |

| 4'-Methoxyflavone (4MF) | 21.4% | 6.3 µM | 17.3% | ljmu.ac.uk |

Effects on Neuronal Blood Flow and Neurogenesis

Flavonoids are known to have beneficial effects on the vascular system, which can, in turn, positively impact brain health. nih.gov They can improve both peripheral and cerebral blood flow, and these vascular effects are significant as increased cerebrovascular function is known to facilitate adult neurogenesis in the hippocampus. nih.govnih.gov

The improvement in blood flow can lead to angiogenesis (the formation of new blood vessels) and the growth of new nerve cells, processes that are vital for maintaining optimal neuronal function and cognitive performance. nih.govnih.gov While the direct effects of 4'-hydroxyflavone on neuronal blood flow and neurogenesis are not specifically detailed, the broader class of flavonoids is recognized for these properties. nih.govnih.govfrontiersin.org These vascular effects may not necessarily be a direct action on neurons but rather an improvement of the surrounding vasculature that supports neuronal health and plasticity. nih.gov

Antimicrobial Research

4'-Hydroxyflavone and its derivatives have been evaluated for their antimicrobial properties against a range of bacteria. biocrick.commdpi.com Flavonoids are a well-known class of natural products with diverse pharmacological activities, including antibacterial effects. nih.gov

Studies have shown that certain carboxymethyl flavonoids, which are structurally related to 4'-hydroxyflavone, exhibit potent and broad-spectrum antimicrobial activity. biocrick.com For instance, some of these compounds have been found to be effective against both Gram-positive and Gram-negative bacteria. biocrick.commdpi.com The presence of hydroxyl groups on the flavone structure is considered important for antibacterial activity. mdpi.com While some flavonoids show moderate activity, others have demonstrated bactericidal effects at specific concentrations against strains like P. aeruginosa, S. aureus, and E. coli. mdpi.com

| Compound/Extract | Target Organisms | Observed Effect | Reference |

|---|---|---|---|

| Carboxymethyl flavonoids (e.g., compounds 3 and 4) | Gram-positive and Gram-negative bacteria | Potent antimicrobial agents with a broad spectrum | biocrick.com |

| Flavone | P. aeruginosa ATCC 8027, S. aureus ATCC 25619, E. coli 104 | Bactericidal at 200 μg/mL | mdpi.com |

| Hydroxylated flavone derivatives | Gram-positive and Gram-negative bacteria | Bacteriostatic at 200 μg/mL | mdpi.com |

Antibacterial Activity

4'-Hydroxyflavone has demonstrated notable antibacterial properties. Its efficacy varies between different types of bacteria, a difference largely attributed to the structural variations in their cell walls. researchgate.net

Gram-negative bacteria generally exhibit higher resistance to antimicrobial agents compared to Gram-positive bacteria due to the presence of an outer membrane that acts as a permeability barrier. redalyc.org While some studies indicate that 4'-hydroxyflavone and its derivatives show moderate activity against Gram-negative strains, complete inhibition of bacterial growth is not always achieved. redalyc.orgnih.gov For instance, flavones have been reported to be bactericidal against E. coli at a concentration of 200 μg/mL. mdpi.com However, some research suggests that while not completely inhibiting growth, these compounds can reduce the percentage of Gram-negative cells. researchgate.net The antibacterial activity of flavonoids against Gram-negative bacteria tends to increase with higher lipophilicity, particularly when the LogP value is above approximately 3.6. mdpi.com

| Bacterium | Activity of 4'-Hydroxyflavone Derivatives | Reference |

|---|---|---|

| Escherichia coli | Bactericidal at 200 μg/mL | mdpi.com |

| Pseudomonas aeruginosa | Bactericidal at 200 μg/mL | nih.gov |

4'-Hydroxyflavone and related flavonoids generally show more pronounced activity against Gram-positive bacteria. mdpi.com For example, flavones have demonstrated bactericidal effects against Staphylococcus aureus at a concentration of 200 μg/mL. mdpi.com The antibacterial activity against Gram-positive bacteria is also influenced by the lipophilicity of the flavonoid. mdpi.com Some studies have shown that specific structural features, such as hydroxylation at certain positions, are crucial for potent antibacterial effects against strains like S. aureus. researchgate.netredalyc.org

| Bacterium | Activity of 4'-Hydroxyflavone Derivatives | Reference |

|---|---|---|

| Staphylococcus aureus | Bactericidal at 200 μg/mL | mdpi.com |

| Bacillus subtilis | Moderate activity shown by some derivatives | researchgate.net |

The antibacterial action of 4'-hydroxyflavone and other flavonoids is multifaceted, involving several mechanisms:

Intercalation into Cell Membrane: Flavonoids can cause damage to the bacterial cytoplasmic membrane, leading to its perforation and a reduction in fluidity. redalyc.orgcsic.es This interaction is influenced by the number and position of hydroxyl groups on the flavonoid structure. csic.es